4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine
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Overview
Description
4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a 3,5-dimethylisoxazole group and a methoxycyclohexyl group, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Substitution on the Benzene Ring: The benzene ring is functionalized with the isoxazole group via electrophilic aromatic substitution.
Attachment of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced through a nucleophilic substitution reaction, often using a suitable leaving group on the benzene ring and a methoxycyclohexylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or alcohols.
Substitution: The
Biological Activity
The compound 4-(3,5-Dimethylisoxazol-4-yl)-N1-((1r,4r)-4-methoxycyclohexyl)benzene-1,2-diamine is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a benzene ring substituted with a 3,5-dimethylisoxazole and a methoxycyclohexyl group, along with two amine functional groups. This unique configuration may influence its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C18H25N3O2 with a molecular weight of 315.41 g/mol. The presence of the isoxazole moiety is particularly significant as it contributes to the compound's biological activity through various mechanisms.
Research indicates that the biological activity of compounds similar to This compound may involve:
- Inhibition of Enzymatic Activity : The amine groups can participate in hydrogen bonding and ionic interactions with enzymes or receptors.
- Receptor Binding : The isoxazole ring may facilitate binding to specific biological targets, influencing cellular signaling pathways.
Anticancer Activity
Studies have shown that compounds with structural similarities exhibit anticancer properties. For instance, derivatives of isoxazoles have been reported to possess cytotoxic effects against various cancer cell lines:
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
3e | MCF-7 (Breast) | <3 |
3d | PC-3 (Prostate) | 8.7 |
These findings suggest that This compound might also exhibit similar anticancer properties due to its structural components .
Neuroprotective Properties
The cyclohexylamine component has been linked to neuroprotective effects in various studies. Compounds containing cyclohexyl groups have shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
A notable study investigated the cytotoxicity of related compounds on human lymphocytes and cancer cell lines. The selectivity index for one of the derivatives was reported to be around 10 when compared to normal fibroblasts, indicating potential therapeutic benefits with reduced toxicity .
Synthesis and Derivatives
The synthesis of This compound can be achieved through several multi-step processes involving:
- Formation of the isoxazole ring.
- Introduction of the methoxycyclohexyl group.
- Functionalization to incorporate the amine groups.
These synthetic pathways allow for the generation of various derivatives that may enhance biological activity or target specificity.
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)-1-N-(4-methoxycyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C18H25N3O2/c1-11-18(12(2)23-21-11)13-4-9-17(16(19)10-13)20-14-5-7-15(22-3)8-6-14/h4,9-10,14-15,20H,5-8,19H2,1-3H3 |
InChI Key |
CCNNZHZTAYCXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)N |
Origin of Product |
United States |
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